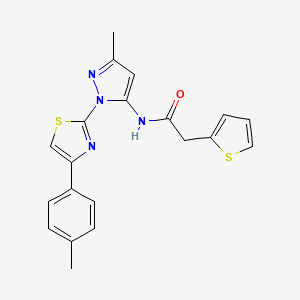

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c1-13-5-7-15(8-6-13)17-12-27-20(21-17)24-18(10-14(2)23-24)22-19(25)11-16-4-3-9-26-16/h3-10,12H,11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRFFYGRNTUGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by multiple heterocyclic rings, including:

- Pyrazole ring : Known for various biological activities.

- Thiazole moiety : Contributes to antimicrobial properties.

- Thiophene group : Enhances the compound's interaction with biological targets.

This structural diversity is significant as it allows for unique interactions within biological systems.

Biological Activities

Research has indicated that compounds containing pyrazole and thiazole rings often exhibit enhanced biological activities. The following table summarizes some of the key activities associated with this compound and related derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole, thiazole, thiophene | Antimicrobial, anti-inflammatory |

| 4-Methylthiazole | Thiazole ring; methyl substitution | Antimicrobial |

| 5-Nitroisoxazole | Nitro group; isoxazole ring | Antifungal |

| 3-Methylpyrazole | Pyrazole ring; methyl substitution | Anti-inflammatory |

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the reaction of p-toluidine with α-haloketones in the presence of a base.

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with 1,3-diketones.

- Coupling Reaction : The thiazole and pyrazole rings are coupled through a condensation reaction.

- Final Amide Formation : The final step involves the reaction of the intermediate with an acylating agent to form the amide bond.

Antimicrobial Activity

A study evaluating thiazol-based compounds reported significant antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of related compounds on human cancer cell lines (e.g., HCT116 and MDA-MB-231). These studies demonstrated promising results, suggesting potential applications in cancer therapy .

Mechanistic Insights

Recent investigations into the mechanisms of action revealed that compounds like this compound can interact with DNA, exhibiting nuclease activity that may contribute to their anticancer properties .

Case Studies

Several case studies highlight the effectiveness of thiazole and pyrazole derivatives in treating infections and cancer:

- Case Study on Antibacterial Efficacy : A series of experiments demonstrated that certain derivatives exhibited twofold to sixteenfold increased antibacterial effects compared to standard antibiotics like oxytetracycline .

- Cytotoxic Effects on Cancer Cell Lines : Compounds were tested against various human cancer cell lines, showing significant cytotoxicity that supports their further development as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The p-tolyl (4-methylphenyl) group on the thiazole ring distinguishes the target compound from analogs in the evidence. For example:

- Compound 9d (): Features a 4-methylphenyl group on the thiazole, similar to the target compound, but includes a triazole-linked benzodiazolylphenoxymethyl group instead of a pyrazole.

- Compound 9b (): Substituted with a 4-fluorophenyl group on the thiazole, introducing electron-withdrawing effects compared to the electron-donating methyl group in the target compound.

- Compound 55 (): Contains a thiophen-2-yl acetamide group but pairs it with a fluorophenyl-triazole system rather than a pyrazole-thiazole scaffold.

Key Insight : Electron-donating groups (e.g., methyl in the target compound and 9d) may enhance metabolic stability compared to electron-withdrawing substituents (e.g., fluoro in 9b), as seen in the higher melting points of methyl-substituted analogs (9d: 167–169°C vs. 9b: 156–158°C) .

Heterocyclic Core Modifications

The pyrazole-thiazole core of the target compound contrasts with triazole-based systems in and . For instance:

- Compound 54 (): Incorporates a sulfonyl group on the acetamide side chain, which may alter solubility and target affinity compared to the thiophene in the target compound.

Key Insight : Pyrazole-thiazole hybrids (as in the target compound) may offer unique conformational constraints that influence binding to biological targets, as suggested by docking studies in for triazole-thiazole analogs .

Acetamide Side Chain Diversity

The thiophen-2-yl acetamide group in the target compound is structurally distinct from other side chains in the evidence:

- Compound 53 (): Features a dihydro-pyrimidinedione substituent, which introduces hydrogen-bonding and polar interactions absent in the thiophene-based target.

- Compound 5a-s (): Includes thiophen-2-ylmethyl groups attached via triazole-thio linkages, differing in flexibility and electronic properties compared to the direct thiophene attachment in the target compound.

Key Insight : Thiophene moieties (as in the target compound and ) may enhance π-π stacking interactions in hydrophobic binding pockets, a feature leveraged in kinase inhibitor design .

Data Tables: Structural and Physical Property Comparison

Research Findings and Trends

Substituent Effects : Methyl groups on aryl rings (e.g., p-tolyl in the target compound) correlate with higher melting points, suggesting improved crystallinity and stability compared to halogenated analogs .

Heterocycle Influence : Pyrazole-thiazole systems may offer superior steric hindrance for selective target binding compared to triazole-thiazole hybrids, as inferred from docking studies in .

Synthetic Accessibility : Thiophene-containing acetamides (e.g., and ) are synthesized via modular approaches (e.g., hydrazine-mediated cyclization), suggesting feasible scalability for the target compound .

Q & A

Basic: What are the standard synthetic routes for this compound and its derivatives?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions. For example:

- Pyrazole-thiazole core formation : Reacting 3-methyl-1H-pyrazol-5-amine with 4-(p-tolyl)thiazole-2-carbaldehyde under acidic conditions to form the pyrazole-thiazole scaffold.

- Acetamide functionalization : Introducing the thiophene moiety via a nucleophilic acyl substitution reaction using 2-(thiophen-2-yl)acetic acid chloride in the presence of a base like triethylamine .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) are preferred for high yields, while refluxing in propan-2-ol is used for purification .

Basic: Which spectroscopic and analytical methods validate the compound’s structural integrity?

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; pyrazole methyl groups at δ 2.3–2.5 ppm) .

- IR spectroscopy : Key peaks include C=O stretches (~1680 cm) and N-H bends (~3300 cm) .

- Elemental analysis : Experimental C, H, N, S values must match theoretical calculations within ±0.3% .

Advanced: How can computational methods like DFT improve structural characterization?

Density Functional Theory (DFT) calculations correlate experimental NMR/IR data with theoretical models to:

- Predict electronic properties : HOMO-LUMO gaps indicate reactivity (e.g., electron-rich thiophene enhances electrophilic substitution) .

- Validate stereoelectronic effects : Simulated IR spectra match experimental carbonyl stretching frequencies, confirming hydrogen-bonding interactions .

- Optimize synthetic pathways : Transition-state modeling reduces trial-and-error in derivative synthesis .

Advanced: How should researchers resolve contradictions in elemental analysis data?

Discrepancies in C/H/N ratios often arise from:

- Incomplete purification : Recrystallization in ethanol-DMF (1:1) removes unreacted intermediates .

- Hydrate formation : Thermogravimetric analysis (TGA) detects water content, requiring drying under vacuum .

- Stoichiometric errors : Adjust molar ratios of reactants (e.g., 1.2:1 amine:acyl chloride) to ensure complete conversion .

Advanced: What strategies optimize biological activity via structure-activity relationships (SAR)?

- Thiophene modification : Introducing electron-withdrawing groups (e.g., -Br, -NO) enhances antimicrobial activity by increasing electrophilicity .

- Pyrazole substitution : Bulky groups (e.g., p-tolyl) improve binding to hydrophobic enzyme pockets, as shown in docking studies with cyclooxygenase-2 .

- Triazole/thiadiazole hybrids : These moieties increase metabolic stability, as demonstrated in pharmacokinetic assays .

Advanced: How to design experiments for assessing enzyme inhibition mechanisms?

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., 4-methylcoumarin derivatives) .

- Molecular docking : AutoDock Vina predicts binding poses; energy scores (< -7.0 kcal/mol) correlate with in vitro inhibition .

- Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to validate hydrogen-bonding interactions .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalyst recycling : Immobilized Pd/C catalysts enable reuse in Suzuki-Miyaura couplings, reducing costs .

- Purification bottlenecks : Flash chromatography with silica gel (60–120 mesh) achieves >95% purity at 10-g scale .

Advanced: How to address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO-PBS (5:95 v/v) for in vitro studies; particle size reduction (nanomilling) improves bioavailability .

- Prodrug design : Esterify the acetamide group to enhance membrane permeability, with hydrolysis in vivo restoring activity .

Advanced: What are the best practices for reproducibility in synthetic protocols?

- Detailed reaction logs : Record exact temperatures (±2°C), stirring rates, and humidity levels .

- Batch-to-batch analysis : Compare HPLC profiles (C18 column, acetonitrile-water gradient) to identify impurities .

Advanced: How to validate target engagement in cellular models?

- Fluorescent probes : Conjugate BODIPY tags to the acetamide group for live-cell imaging .

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.